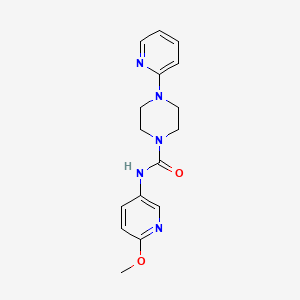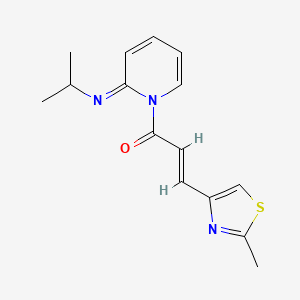
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic drug. It is known for its potent analgesic effects and has been widely used in pain management. The chemical structure of ODT is similar to that of tramadol, which is a widely used pain reliever. However, ODT has a higher potency than tramadol and is classified as a Schedule II controlled substance in the United States.
Mécanisme D'action
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide works by binding to the mu-opioid receptors in the brain and spinal cord. This results in the inhibition of pain signals and the release of dopamine, which produces a sense of euphoria.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of serotonin and norepinephrine, which are neurotransmitters involved in pain modulation. N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has also been shown to decrease the release of glutamate, which is involved in the transmission of pain signals.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has a number of advantages for use in lab experiments. It has a high potency and is effective in small doses. It also has a lower potential for abuse and dependence compared to other opioids. However, N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide can be difficult to obtain and may be expensive.
Orientations Futures
There are a number of future directions for research on N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide. One area of interest is the potential use of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide in the treatment of opioid addiction. Another area of interest is the development of new formulations of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide that are more effective and have fewer side effects. Additionally, research is needed to better understand the long-term effects of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide use and its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide involves the reaction of 2-methoxyphenyl magnesium bromide with 2-methyl-1-piperidinylmagnesium bromide, followed by the reaction with methyl chloroformate. The resulting product is then hydrolyzed with hydrochloric acid to give N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has been extensively studied for its analgesic effects. It has been shown to be effective in the treatment of both acute and chronic pain. N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-5-6-10-16(11)14(17)15-12-8-3-4-9-13(12)18-2/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGCOOUWQSISAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methyl-1-piperidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)

![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)

![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)

![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)
![4-[(2',5'-Dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-1'-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7546590.png)